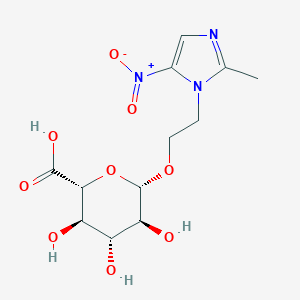

Metronidazol |β-D-Glucuronid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Metronidazole beta-D-Glucuronide is a metabolite of metronidazole, a widely used antibiotic belonging to the nitroimidazole class. This compound is formed through the conjugation of metronidazole with glucuronic acid, a process that enhances its solubility and facilitates its excretion from the body. Metronidazole beta-D-Glucuronide is primarily used in analytical and research settings to study the metabolism and pharmacokinetics of metronidazole.

Wissenschaftliche Forschungsanwendungen

Metronidazole beta-D-Glucuronide has several scientific research applications:

Pharmacokinetics: It is used to study the metabolism and excretion of metronidazole in the body.

Toxicology: The compound is used in toxicological studies to understand the detoxification pathways of metronidazole.

Analytical Chemistry: It serves as a standard in analytical methods such as HPLC and mass spectrometry.

Biomedical Research: The compound is used in studies related to drug interactions and the effects of metronidazole on various biological systems.

Biochemische Analyse

Biochemical Properties

Metronidazole A-D-Glucuronide is a product of the glucuronidation process . Glucuronidation is an important pathway in the metabolism of carboxylic acid-containing drugs in both animals and humans . This process results in the formation of acyl-glucuronide ester derivatives . These glucuronides often circulate in plasma prior to being excreted in urine and bile .

Cellular Effects

The cellular effects of Metronidazole A-D-Glucuronide are not well-studied. Metronidazole, the parent drug, is known to have significant effects on cells. It is bactericidal and targets organisms that thrive in anaerobic conditions . The mechanism behind this action is multifactorial and revolves around the ability of the nitroimidazole ring within Metronidazole to undergo reduction .

Molecular Mechanism

Metronidazole, the parent drug, is a prodrug that is reductively activated under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . It remains unclear if nitroimidazole reduction (activation) contributes to the cytotoxicity profile, or whether subsequent fragmentation of the imidazole ring and formed metabolites alone mediate cytotoxicity .

Temporal Effects in Laboratory Settings

The temporal effects of Metronidazole A-D-Glucuronide in laboratory settings are not well-documented. Metronidazole, the parent drug, has been studied extensively. It is known that multiple oral or intravenous doses of Metronidazole result in some drug accumulation with higher serum concentrations as compared with single doses .

Dosage Effects in Animal Models

The effects of Metronidazole A-D-Glucuronide at different dosages in animal models are not well-documented. Metronidazole, the parent drug, has been studied in this context. For example, on an intravenous dose regimen of 500mg every 8 hours, maximum Metronidazole serum concentrations average 25 μg/ml and minimum concentrations 15 μg/ml .

Metabolic Pathways

Metronidazole A-D-Glucuronide is involved in the glucuronidation pathway . This pathway is an important part of the metabolism of carboxylic acid-containing drugs in both animals and humans . It results in the formation of acyl-glucuronide ester derivatives .

Transport and Distribution

It is known that glucuronides, including Metronidazole A-D-Glucuronide, require transport proteins for their distribution and excretion from the human body .

Subcellular Localization

It is known that glucuronides, including Metronidazole A-D-Glucuronide, often circulate in plasma prior to being excreted in urine and bile .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Metronidazole beta-D-Glucuronide involves the conjugation of metronidazole with glucuronic acid. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase. The reaction conditions include:

Temperature: The reaction is usually carried out at physiological temperatures (37°C).

pH: The optimal pH for the reaction is around 7.4.

Solvent: Aqueous buffer solutions are commonly used as solvents.

Industrial Production Methods: In an industrial setting, the production of Metronidazole beta-D-Glucuronide can be scaled up using bioreactors that provide controlled conditions for the enzymatic reaction. The process involves:

Substrate Preparation: Metronidazole and glucuronic acid are prepared in suitable concentrations.

Enzyme Addition: UDP-glucuronosyltransferase is added to catalyze the reaction.

Reaction Monitoring: The reaction is monitored using high-performance liquid chromatography (HPLC) to ensure complete conversion.

Purification: The product is purified using techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: Metronidazole beta-D-Glucuronide undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed back to metronidazole and glucuronic acid under acidic or basic conditions.

Oxidation: It can undergo oxidation reactions, although these are less common.

Reduction: The nitro group in the metronidazole moiety can be reduced under anaerobic conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide) are used.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used.

Reduction: Reducing agents like sodium dithionite are employed under anaerobic conditions.

Major Products Formed:

Hydrolysis: Metronidazole and glucuronic acid.

Oxidation: Oxidized derivatives of metronidazole.

Reduction: Reduced forms of metronidazole.

Wirkmechanismus

The mechanism of action of Metronidazole beta-D-Glucuronide is primarily related to its role as a metabolite of metronidazole. Metronidazole itself exerts its effects by:

Reduction: Under anaerobic conditions, the nitro group of metronidazole is reduced, leading to the formation of reactive intermediates.

DNA Interaction: These intermediates interact with the DNA of anaerobic bacteria and protozoa, causing strand breakage and inhibition of nucleic acid synthesis.

Cell Death: The disruption of DNA synthesis ultimately leads to cell death.

Metronidazole beta-D-Glucuronide, being a conjugated form, is more water-soluble and is excreted from the body, thus playing a role in the detoxification and elimination of metronidazole.

Vergleich Mit ähnlichen Verbindungen

Metronidazole beta-D-Glucuronide can be compared with other similar compounds such as:

Tinidazole beta-D-Glucuronide: Another nitroimidazole conjugate with similar pharmacokinetic properties.

Ornidazole beta-D-Glucuronide: Similar in structure and function but with different pharmacological profiles.

Secnidazole beta-D-Glucuronide: Another related compound with distinct therapeutic applications.

Uniqueness: Metronidazole beta-D-Glucuronide is unique due to its specific formation from metronidazole, a widely used antibiotic with a broad spectrum of activity against anaerobic bacteria and protozoa. Its role in the metabolism and excretion of metronidazole makes it a valuable compound in pharmacokinetic and toxicological studies.

Biologische Aktivität

Metronidazole β-D-glucuronide (MβG) is a significant metabolite of metronidazole, an antibiotic widely used for treating various anaerobic infections and protozoal diseases. Understanding the biological activity of MβG is crucial for evaluating its pharmacological implications, therapeutic efficacy, and potential side effects.

Overview of Metronidazole

Metronidazole is primarily known for its action against anaerobic bacteria and protozoa. It functions as a prodrug that undergoes reductive activation in susceptible organisms, leading to the formation of reactive intermediates that inhibit DNA synthesis. The metabolism of metronidazole involves several pathways, with glucuronidation being a key phase II metabolic reaction that enhances the drug's elimination from the body .

Formation and Characteristics of Metronidazole β-D-Glucuronide

MβG is formed through the conjugation of metronidazole with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). This process generally results in a less active metabolite that is more readily excreted due to increased polarity . However, the biological activity of MβG is not merely a passive consequence of glucuronidation; it exhibits notable interactions with various biological systems.

1. Enzyme Inhibition

Recent studies have highlighted that MβG can inhibit cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism. For instance, MβG has been shown to cause time-dependent inhibition of CYP2A6 without requiring NADPH at certain concentrations . This inhibition can lead to altered pharmacokinetics of co-administered drugs, potentially increasing their toxicity or reducing their efficacy.

| CYP Enzyme | Inhibition Type | Concentration |

|---|---|---|

| CYP2A6 | Time-dependent | 200-500 µM |

| CYP3A | Weak inhibition | Variable |

2. Gut Microbiome Interaction

The presence or absence of gut microbiota significantly influences the metabolism of metronidazole and its glucuronide forms. In germ-free mice studies, alterations in mRNA expression levels for various CYP enzymes were observed upon metronidazole administration, indicating that gut flora can modulate the pharmacodynamics of MβG through changes in enzyme activity .

3. Therapeutic Implications

MβG's ability to revert to active forms at necrotic sites via β-glucuronidase-mediated deglucuronidation enhances its therapeutic potential in certain conditions. This mechanism allows for selective release and activation at sites needing targeted treatment, potentially improving outcomes in chronic conditions like Lyme disease .

Neurological Events Associated with Metronidazole

A nested case-control study indicated an increased risk of neurological events associated with metronidazole use compared to clindamycin. The odds ratio for central nervous system events was significantly higher among metronidazole users, suggesting that both the parent drug and its metabolites may contribute to adverse effects .

Clinical Pharmacology in Pediatric Populations

In infants and children, dosing regimens for metronidazole must consider the pharmacokinetics influenced by its metabolites, including MβG. Studies have shown variations in dosing efficacy based on age and metabolic capacity, emphasizing the need for careful monitoring when administering this drug to younger patients .

Eigenschaften

CAS-Nummer |

100495-98-5 |

|---|---|

Molekularformel |

C12H17N3O9 |

Molekulargewicht |

347.28 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C12H17N3O9/c1-5-13-4-6(15(21)22)14(5)2-3-23-12-9(18)7(16)8(17)10(24-12)11(19)20/h4,7-10,12,16-18H,2-3H2,1H3,(H,19,20)/t7-,8-,9+,10-,12+/m0/s1 |

InChI-Schlüssel |

KOVNZSSTXZPVCG-GOVZDWNOSA-N |

SMILES |

CC1=NC=C(N1CCOC2C(C(C(C(O2)C(=O)O)O)O)O)[N+](=O)[O-] |

Isomerische SMILES |

CC1=NC=C(N1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[N+](=O)[O-] |

Kanonische SMILES |

CC1=NC=C(N1CCOC2C(C(C(C(O2)C(=O)O)O)O)O)[N+](=O)[O-] |

Synonyme |

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl β-D-Glucopyranosiduronic Acid; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.